Naadp

Calcium signaling Second messenger potency EC50 comparison

NAADP (sub-100 nM potency) is the definitive standard for selectively activating the acidic-store Ca²⁺ release pathway via two-pore channels (TPCs) on lysosomes and endosomes. Structural analogs NADP and cADPR are completely inactive at this target-substitution yields false negatives. • Pharmacologically validated: Insensitive to heparin and 8-amino-cADPR, providing a clean fingerprint for pathway-specific Ca²⁺ signaling studies • Enables unambiguous investigation of lysosomal/endosomal Ca²⁺ dynamics in autophagy, phagocytosis, and T cell activation • Serves as reference standard for NAADP-AM synthesis and NAADP-binding protein radioreceptor assays • ≥95% purity; supplied as stable solid with full analytical documentation; global shipping available

Molecular Formula C21H28N6O18P3+
Molecular Weight 745.4 g/mol
CAS No. 119299-06-8
Cat. No. B056018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaadp
CAS119299-06-8
SynonymsNAADP
NAADPH
nicotinate adenine dinucleotide phosphate
nicotinic acid adenine dinucleotide phosphate
Molecular FormulaC21H28N6O18P3+
Molecular Weight745.4 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O
InChIInChI=1S/C21H27N6O18P3/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(44-46(33,34)35)14(29)11(43-20)6-41-48(38,39)45-47(36,37)40-5-10-13(28)15(30)19(42-10)26-3-1-2-9(4-26)21(31)32/h1-4,7-8,10-11,13-16,19-20,28-30H,5-6H2,(H6-,22,23,24,31,32,33,34,35,36,37,38,39)/p+1/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1
InChIKeyQOTXBMGJKFVZRD-HISDBWNOSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NAADP (CAS 119299-06-8) as the Most Potent Ca²⁺-Mobilizing Second Messenger: Core Properties and Functional Role


Nicotinic acid adenine dinucleotide phosphate (NAADP; CAS 119299-06-8) is a naturally occurring nucleotide second messenger that functions as the most potent known mobilizer of intracellular calcium (Ca²⁺) stores [1]. Structurally, NAADP is a derivative of the ubiquitous coenzyme NADP, differing solely by the substitution of the nicotinamide moiety with a nicotinic acid group [2]. This minor structural alteration converts a housekeeping cofactor into a highly specific and potent signaling molecule. Its primary biological role is to evoke Ca²⁺ release from acidic intracellular stores, such as lysosomes and endosomes, in response to extracellular stimuli, thereby regulating diverse cellular processes across phyla from plants to humans [3].

Why Generic NADP or NAD Analogs Cannot Substitute for NAADP in Ca²⁺ Signaling Studies


NAADP possesses a unique pharmacological and functional profile that is not shared by its metabolic precursors or structural analogs. The substitution of a single functional group distinguishes it from NADP, and this structural specificity is absolute: NADP and the related molecule nicotinic acid adenine dinucleotide (NAAD) are completely ineffective at mobilizing Ca²⁺, even when tested at 10- to 40-fold higher concentrations [1]. Furthermore, NAADP triggers Ca²⁺ release from a distinct intracellular store—acidic organelles—and operates through a signaling pathway that is pharmacologically and spatially segregated from those activated by the other major Ca²⁺-mobilizing second messengers, inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR) [2]. Therefore, substituting NAADP with NADP, NAD, cADPR, or IP₃ in experimental or procurement contexts will not recapitulate the NAADP-specific signaling pathway and will yield fundamentally different biological outcomes. The following evidence quantifies this non-interchangeability.

Quantitative Differentiation of NAADP from Analogs: A Procurement-Focused Evidence Guide


NAADP is the Most Potent Known Ca²⁺-Mobilizing Second Messenger with a K₁/₂ of 30–96 nM

NAADP demonstrates exceptional potency, mobilizing Ca²⁺ with a half-maximal concentration (K₁/₂ or EC₅₀) in the low nanomolar range across diverse biological systems. This potency is unmatched by related second messengers. In sea urchin egg homogenates, the EC₅₀ for NAADP-induced Ca²⁺ release was approximately 30 nM [1]. In plant microsomal vesicles from red beet, a similar potency was observed with a K₁/₂ of 96 nM [2]. In contrast, the structurally related precursor NADP and the analog NAAD failed to elicit any Ca²⁺ release even at concentrations 10- to 40-fold higher [1]. This sub-100 nM potency for NAADP is a key differentiator for researchers requiring a high-efficacy trigger for Ca²⁺-dependent pathways.

Calcium signaling Second messenger potency EC50 comparison

NAADP Mobilizes a Distinct Acidic Ca²⁺ Store Insensitive to IP₃ and cADPR

Unlike IP₃ and cADPR, which primarily release Ca²⁺ from the endoplasmic reticulum (ER) via their respective receptors, NAADP specifically targets a thapsigargin-insensitive, acidic Ca²⁺ store, primarily the lysosomal/endosomal system [1]. In sea urchin eggs, the NAADP-sensitive store was found to be physically separable from the IP₃- and cADPR-sensitive stores on Percoll density gradients [2]. Furthermore, NAADP-evoked Ca²⁺ release is completely insensitive to heparin (a competitive IP₃ receptor antagonist) and 8-amino-cADPR (a specific cADPR antagonist), confirming the involvement of a distinct receptor-channel complex [2][3]. This allows researchers to selectively probe the acidic store Ca²⁺ release pathway without cross-activating the ER-dependent pathways.

Organelle-specific signaling Pharmacological differentiation Calcium store identity

MASTER-NAADP Enables Selective Intracellular Delivery While NADP Analog Control Fails

The native negative charge of NAADP prevents passive membrane diffusion, historically requiring invasive techniques like microinjection for intracellular delivery. To address this, the membrane-permeable precursor MASTER-NAADP (Membrane permeAble, STabilized, bio-rEversibly pRotected NAADP) was developed. When added to intact T cells, natural killer cells, and Neuro2A cells, MASTER-NAADP evoked both local and global Ca²⁺ signals [1]. In contrast, the control compound MASTER-NADP, which releases NADP upon esterase digestion, did not stimulate any Ca²⁺ signaling [1]. Furthermore, in cells genetically devoid of the NAADP receptor HN1L/JPT2, MASTER-NAADP had no effect, confirming the specificity of the released active mimetic for the NAADP pathway [1]. This demonstrates that the NAADP mimetic activity is specific and cannot be replicated by an analogous NADP-releasing probe.

Cell-permeable probes Chemical biology tools NAADP mimetic

Optimal Scientific and Industrial Use Cases for NAADP (CAS 119299-06-8) Based on Validated Differentiation


High-Sensitivity Detection and Quantification of the NAADP-Signaling Pathway

Given its sub-100 nM potency and distinct pharmacology, NAADP is the definitive standard for radioreceptor binding assays and enzymatic cycling assays designed to measure endogenous NAADP levels or to identify and characterize NAADP-binding proteins. As noted in studies, NAADP-binding proteins exhibit high selectivity and strong affinity for NAADP, making the compound essential for developing and validating these assays [1].

Pharmacological Dissection of Acidic Store Ca²⁺ Release

NAADP is the indispensable tool for selectively activating the acidic store Ca²⁺ release pathway. Its use allows researchers to unambiguously study lysosomal/endosomal Ca²⁺ signaling in processes such as autophagy, phagocytosis, and immune cell activation without confounding contributions from the ER-based IP₃ and cADPR pathways. The compound's insensitivity to heparin and 8-amino-cADPR provides a straightforward pharmacological fingerprint for confirming pathway specificity in any cell type [2].

Synthesis and Validation of NAADP Analogs and Probes

Authentic NAADP serves as the critical reference standard for the development and quality control of novel chemical biology tools, such as cell-permeant analogs (e.g., NAADP-AM) and caged NAADP derivatives. The synthesis of such probes requires a pure NAADP starting material or standard for HPLC purification and subsequent validation of biological activity. The failure of the control compound MASTER-NADP to elicit a response underscores the necessity of using genuine NAADP-based tools for this pathway [3].

Investigating Early T Cell and Immune Cell Activation

In T cell biology, NAADP acts as a very early and rapid trigger of Ca²⁺ signaling upon T cell receptor engagement. Procuring NAADP is essential for studying this initial, localized Ca²⁺ response, which is mediated by the NAADP receptor HN1L/JPT2 and the type 1 ryanodine receptor [4]. This makes NAADP a key reagent for immunology research focused on the earliest events in T cell activation, a process implicated in autoimmune disease and immunotherapy development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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